molecular formula C10H11ClF3N B1431692 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride CAS No. 1346601-24-8

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride

Cat. No. B1431692
M. Wt: 237.65 g/mol
InChI Key: CNZBKBSXFLAUQR-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chemical compound with the empirical formula C10H11ClF3N . It is provided in solid form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of 2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride is 237.65 . The SMILES string representation is Cl.FC(F)(F)c1ccccc1C2CNC2 . The InChI representation is 1S/C10H10F3N.ClH/c11-10(12,13)9-4-2-1-3-8(9)7-5-14-6-7;/h1-4,7,14H,5-6H2;1H .

Scientific Research Applications

Synthesis and Reactivity

  • 2-Aryl-3,3-dichloroazetidines, related to the azetidine class, have been synthesized, demonstrating potential for creating diverse azaheterocycles. This process involves reduction, cycloaddition, and reactions with bases leading to various aziridines and aminopropanes (Dejaegher, Mangelinckx, & de Kimpe, 2002).
  • A study on 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the compound , shows their utility in synthesizing trifluoromethyl-containing aminopropanes and other compounds, highlighting the versatility of azetidine derivatives (Dao Thi et al., 2018).

Chemical Structure and Stability

  • Research into the synthesis of azetidines, including compounds like 3-amino-2-phenylazetidine, reveals insights into the stability and structural properties of these compounds, which can be critical for their applications in various chemical syntheses (Wells & Tarwater, 1971).

Application in Drug Discovery

  • Azetidines, including derivatives like 1-alkyl-2-(trifluoromethyl)azetidines, have been investigated for their reactivity and potential applications in drug discovery, especially in the development of constrained azaheterocycles (Kenis et al., 2012).
  • The synthesis of 3,3-Diarylazetidines has shown their potential in accessing underexplored chemical spaces, crucial for innovative drug discovery. These compounds can be further modified to create drug-like compounds (Denis et al., 2018).

Antibacterial and Antitubercular Activities

  • Novel trihydroxy benzamido azetidin-2-one derivatives, related to azetidine compounds, have been synthesized and demonstrated significant antimicrobial and antitubercular activities, suggesting the potential of azetidine derivatives in combating bacterial infections (Ilango & Arunkumar, 2011).

Azetidine Derivatives as Intermediates

  • Azetidine derivatives have been utilized as intermediates in various syntheses, illustrating their versatility in chemical reactions and potential applications in producing a range of bioactive molecules (Nagavolu et al., 2017).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The hazard statements are H301 - H319 . The precautionary statements are P301 + P310 - P305 + P351 + P338 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9-4-5-14-9;/h1-3,6,9,14H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZBKBSXFLAUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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